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Compound of Interest

Compound Name: Limacine

Cat. No.: B239542 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure of Limacine,

a member of the bisbenzylisoquinoline alkaloid family. This document details its chemical

properties, a representative protocol for its isolation and structural elucidation, and explores a

key signaling pathway associated with the biological activity of related compounds.

Chemical Identity and Properties of Limacine
Limacine is a complex isoquinoline alkaloid with a bisbenzylisoquinoline scaffold. Its chemical

identity is well-established through various spectroscopic and analytical techniques. The

fundamental properties of Limacine are summarized in the table below, providing a

quantitative overview for researchers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b239542?utm_src=pdf-interest
https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b239542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₃₇H₄₀N₂O₆ [1]

Molecular Weight 608.7 g/mol [1]

IUPAC Name

(1R,14R)-9,20,25-trimethoxy-

15,30-dimethyl-7,23-dioxa-

15,30-

diazaheptacyclo[22.6.2.2³,⁶.1⁸,

¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriacon

ta-

3(36),4,6(35),8,10,12(34),18,2

0,22(33),24,26,31-dodecaen-

21-ol

[1]

CAS Number 33889-68-8

Canonical SMILES

CN1CCC2=CC(=C3C=C2C@

H1CC4=CC=C(C=C4)OC5=C(

C=CC(=C5)C[C@@H]6C7=C(

O3)C(=C(C=C7CCN6C)OC)O)

OC)OC

[1]

InChI Key
IIQSJHUEZBTSAT-

FQLXRVMXSA-N
[1]

Appearance
Typically a white to off-white

solid.

Solubility

Generally soluble in organic

solvents like methanol,

chloroform, and DMSO.

Experimental Protocols: Isolation and Structure
Elucidation
While a specific detailed protocol for the isolation of Limacine was not available in the

reviewed literature, a general methodology for the extraction and purification of

bisbenzylisoquinoline alkaloids from plant sources, such as Tiliacora triandra, is presented
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below. This is followed by the standard techniques employed for structural elucidation of this

class of compounds.

Representative Isolation Protocol
Extraction:

Air-dried and powdered plant material (e.g., roots and stems of Tiliacora triandra) is

subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at

room temperature for an extended period (e.g., 48-72 hours).[2][3]

The extraction process is often repeated multiple times to ensure a comprehensive

extraction of the alkaloids.

The resulting extracts are combined and concentrated under reduced pressure using a

rotary evaporator to yield a crude extract.

Acid-Base Partitioning:

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate

the basic alkaloids, rendering them water-soluble.

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether

or hexane) to remove neutral and acidic impurities.

The acidic aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to a pH of

around 9-10.

The deprotonated alkaloids are then extracted back into an immiscible organic solvent,

such as chloroform or dichloromethane.

Chromatographic Purification:

The crude alkaloid fraction is subjected to column chromatography over silica gel.

A gradient elution system is typically employed, starting with a non-polar solvent (e.g.,

hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl

acetate, followed by methanol).
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Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing compounds with similar TLC profiles are combined.

Further purification is achieved through repeated column chromatography or by using

more advanced techniques like preparative High-Performance Liquid Chromatography

(HPLC) to yield the pure alkaloid.

Structure Elucidation Methodology
The definitive structure of a bisbenzylisoquinoline alkaloid like Limacine is determined through

a combination of modern spectroscopic techniques:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is

used to determine the exact molecular weight and, consequently, the molecular formula of

the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule,

their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical

environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing

the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for piecing together

the molecular fragments.
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ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about

the spatial proximity of protons, which is vital for determining the stereochemistry of the

molecule.

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-

ray crystallography provides an unambiguous determination of the three-dimensional

structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways of
Related Bisbenzylisoquinoline Alkaloids
While specific studies detailing the signaling pathways modulated by Limacine are not readily

available, numerous studies have demonstrated the potent anticancer activities of related

bisbenzylisoquinoline alkaloids.[4][5][6] These compounds often exert their effects by

modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A

prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below is a diagram illustrating a representative experimental workflow for the isolation and

bioactivity screening of a natural product like Limacine, followed by a diagram of the

PI3K/Akt/mTOR signaling pathway, a common target for anticancer compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31738137/
https://www.mdpi.com/2218-273X/15/10/1377
https://pmc.ncbi.nlm.nih.gov/articles/PMC10134464/
https://www.benchchem.com/product/b239542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b239542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material
(e.g., Tiliacora triandra)

Extraction

Fractionation & Purification
(e.g., Column Chromatography, HPLC)

Pure Compound
(Limacine)

Structure Elucidation
(NMR, MS, X-ray)

Bioactivity Screening
(e.g., Anticancer Assays)

Mechanism of Action Studies
(Signaling Pathway Analysis)

Click to download full resolution via product page

A generalized workflow for natural product discovery.
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The PI3K/Akt/mTOR signaling pathway, a potential target for bisbenzylisoquinoline alkaloids.
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The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs)

activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell

proliferation and survival while inhibiting apoptosis. Bisbenzylisoquinoline alkaloids have been

shown to inhibit key components of this pathway, such as PI3K and Akt, thereby exerting their

anticancer effects.[6]

Conclusion
Limacine is a structurally complex bisbenzylisoquinoline alkaloid with established chemical

properties. While detailed experimental data on its biological activity and specific molecular

targets are still emerging, the information available for structurally related compounds suggests

a promising potential for this class of molecules in drug discovery, particularly in the

development of novel anticancer agents. The provided protocols and pathway diagrams serve

as a valuable resource for researchers investigating Limacine and other bisbenzylisoquinoline

alkaloids. Further studies are warranted to fully elucidate the pharmacological profile of

Limacine and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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